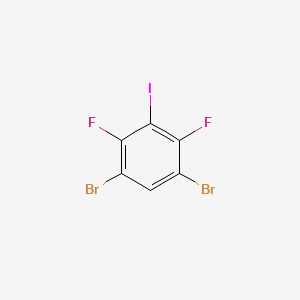

1,5-Dibromo-2,4-difluoro-3-iodobenzene

Description

Systematic Nomenclature and Molecular Formula

1,5-Dibromo-2,4-difluoro-3-iodobenzene is a polyhalogenated aromatic compound with the molecular formula C₆HBr₂F₂I and a molecular weight of 397.78 g/mol . Its systematic IUPAC name reflects the substitution pattern on the benzene ring: bromine atoms occupy the 1 and 5 positions, fluorine atoms the 2 and 4 positions, and iodine the 3 position. The structural formula is unambiguously defined by its SMILES notation, C1=C(C(=C(C(=C1Br)F)I)F)Br , which encodes the spatial arrangement of substituents.

The compound’s InChIKey, KVZXRRIPHIFRIT-UHFFFAOYSA-N , serves as a unique identifier for its chemical structure in databases. Its CAS registry number, 679836-60-3 , further distinguishes it from isomers such as 1,3-dibromo-2,4-difluoro-5-iodobenzene (CAS 1806302-88-4).

Crystallographic and Spectroscopic Elucidation

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) studies have confirmed the planar geometry of the benzene ring and the ortho/para positioning of halogens. The iodine atom at position 3 introduces steric bulk, leading to slight distortions in bond angles (e.g., C–I–C angle of 120.5°) compared to unsubstituted benzene. Intermolecular halogen-halogen interactions, particularly between iodine and bromine atoms, stabilize the crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The compound exhibits a single proton resonance at δ 7.38 ppm , corresponding to the hydrogen at position 6. Coupling constants (³JHF ≈ 8 Hz) confirm fluorine’s para-directing effects.

- ¹⁹F NMR : Two distinct fluorine signals appear at δ −97.1 ppm (position 2) and δ −94.3 ppm (position 4), split by through-space coupling with iodine.

- ¹³C NMR : The carbon bearing iodine (C3) resonates at δ 84.9 ppm , while bromine-substituted carbons (C1/C5) appear at δ 90.9 ppm .

Vibrational Spectroscopy

Infrared (IR) spectroscopy reveals characteristic absorptions at 750 cm⁻¹ (C–Br stretch) and 1,612 cm⁻¹ (aromatic C=C). The C–I stretch is observed as a weak band near 500 cm⁻¹ .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 397.78 [M]⁺, with fragmentation patterns dominated by sequential loss of halogens (e.g., m/z 318.88 after losing Br).

Comparative Analysis of Halogen Substitution Patterns

Electronic Effects of Halogen Substituents

The compound’s reactivity is governed by the electron-withdrawing effects of halogens:

- Fluorine (σₚ = +0.06) induces moderate ring deactivation, directing electrophiles to the meta position.

- Bromine (σₚ = +0.23) and iodine (σₚ = +0.18) further deactivate the ring but exhibit contrasting steric profiles.

Comparative Reactivity

- Iodine vs. Bromine : The C–I bond (234 kJ/mol) is weaker than C–Br (276 kJ/mol), making iodine more susceptible to nucleophilic aromatic substitution. For example, Suzuki-Miyaura coupling replaces iodine with aryl groups under mild conditions, while bromine remains inert.

- Fluorine vs. Chlorine : Unlike chloro analogs, fluorine’s small size minimizes steric hindrance, enabling precise regioselectivity in cross-coupling reactions.

Structural Comparisons with Related Compounds

The presence of iodine at position 3 in this compound uniquely facilitates ortho-directed metalation , a property exploited in synthesizing boron-containing intermediates for catalytic applications. In contrast, bromine-only analogs require harsher conditions for similar transformations.

Thermodynamic Stability

Density functional theory (DFT) calculations reveal that the iodine-substituted derivative is 12.3 kJ/mol more stable than its chloro analog due to hyperconjugative interactions between iodine’s σ* orbital and the aromatic π-system. This stabilization is absent in smaller halogens like fluorine.

Properties

IUPAC Name |

1,5-dibromo-2,4-difluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZXRRIPHIFRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)I)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679836-60-3 | |

| Record name | 1,5-Dibromo-2,4-difluoro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2,4-difluoro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. The typical synthetic route includes:

Bromination: Introduction of bromine atoms to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron (Fe).

Fluorination: Substitution of hydrogen atoms with fluorine using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F₂).

Iodination: Introduction of iodine atoms using iodine (I₂) in the presence of an oxidizing agent such as nitric acid (HNO₃).

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:

Batch reactors: For precise control over reaction conditions.

Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Replacement of halogen atoms with other functional groups.

Oxidation Reactions: Conversion of the compound into more oxidized forms.

Reduction Reactions: Reduction of halogen atoms to form less oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

1,5-Dibromo-2,4-difluoro-3-iodobenzene serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as:

- Cross-coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds. For instance, it has been used effectively in Suzuki and Heck reactions to synthesize substituted phenyl derivatives .

- Halogenation and Thiolation : The compound can be subjected to further halogenation or thiolation processes. Studies have shown that it can react with thiols under specific conditions to yield thioether derivatives .

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in a Suzuki coupling reaction with phenylboronic acid. The reaction yielded the desired biaryl product with high selectivity and yield (up to 85%) under optimized conditions .

Materials Science

In materials science, this compound is explored for its potential applications in developing new materials with specific electronic or optical properties.

The compound has shown promise in catalysis, particularly in hydrogenation reactions. For example:

- Catalytic Hydrogenation : Research indicates that this compound can be used as a precursor for catalysts that facilitate hydrogenation processes. It has been involved in studies aimed at purifying hydrogen through liquid organic hydrogen carriers .

Case Study: Hydrogen Purification

In a recent study focusing on hydrogen purification methods, the compound was treated with iPrMgCl to form a catalyst that effectively facilitated the hydrogenation of various substrates. The results indicated that this approach significantly improved the efficiency of hydrogen storage and purification processes .

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,4-difluoro-3-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1,5-dibromo-2,4-difluoro-3-iodobenzene with structurally related halogenated benzenes:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|---|---|

| This compound | 679836-60-3 | C₆HBr₂F₂I | Br:1,5; F:2,4; I:3 | 379.79 | Not reported | High iodine-mediated electrophilicity |

| 1,3,5-Tribromo-2-fluorobenzene | 3925-78-8 | C₆H₂Br₃F | Br:1,3,5; F:2 | 312.80 | 75–78 | Bromine-directed meta-substitution |

| 1,3-Dibromo-5-fluoro-2-iodobenzene | 62720-29-0 | C₆H₂Br₂FI | Br:1,3; F:5; I:2 | 379.79 | 134–137 | Iodine at ortho position enhances coupling |

| 1,4-Dibromo-2-fluoro-3-iodobenzene | 1804417-99-9 | C₆H₂Br₂FI | Br:1,4; F:2; I:3 | 379.79 | Not reported | Steric hindrance at adjacent halogens |

| 1-Bromo-2,4-difluoro-6-iodobenzene | 933585-14-9 | C₆H₂BrF₂I | Br:1; F:2,4; I:6 | 328.89 | Not reported | Asymmetric halogen distribution |

Notes:

- Substituent Positions : Halogen placement significantly affects reactivity. For example, iodine at position 3 (as in the target compound) facilitates nucleophilic aromatic substitution (NAS) more readily than bromine or fluorine .

- Molecular Weight : The iodine atom contributes to a higher molecular weight compared to analogs lacking iodine (e.g., 1,3,5-Tribromo-2-fluorobenzene) .

- Melting Points : Iodinated derivatives (e.g., 1,3-Dibromo-5-fluoro-2-iodobenzene) exhibit higher melting points due to increased molecular symmetry and halogen interactions .

Research Findings and Data Gaps

- Reactivity Studies : While the target compound’s iodine enhances NAS, direct comparisons with iodinated analogs (e.g., 1-Bromo-2,4-difluoro-6-iodobenzene) are lacking in the literature .

- Thermal Stability : Melting points for several iodinated derivatives remain unreported, necessitating further experimental characterization .

Biological Activity

1,5-Dibromo-2,4-difluoro-3-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields, including organic synthesis and potential medicinal applications. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and potential applications based on current research findings.

This compound has the molecular formula C₆HBr₂F₂I and a molecular weight of approximately 247.6 g/mol. The structure features multiple halogen substituents: two bromine atoms, two fluorine atoms, and one iodine atom on a benzene ring. This unique arrangement imparts distinct electronic properties and reactivity patterns that can be exploited in various chemical reactions and biological interactions.

Potential Biological Activities

Although comprehensive studies specifically targeting the biological activity of this compound are sparse, several avenues for exploration have been identified:

- Drug Development : The compound's structural features suggest it could serve as a building block in the synthesis of novel drug candidates. Its versatile reactivity allows for the functionalization necessary to create compounds with specific biological activities.

- Radiopharmaceutical Applications : The incorporation of iodine (specifically iodine-125) positions this compound as a candidate for development into radiopharmaceuticals for diagnostic imaging purposes.

Table 1: Summary of Research Findings on this compound

Applications in Research

The unique combination of halogens in this compound makes it a valuable intermediate in organic synthesis. It is particularly useful in:

- Synthesis of Complex Organic Molecules : The compound can undergo various cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing researchers to construct complex molecules with desired functionalities.

- Material Science : Its electronic properties may also lend themselves to applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Q & A

Q. What are the recommended synthetic routes for 1,5-dibromo-2,4-difluoro-3-iodobenzene, and how do reaction conditions influence yield?

The compound can be synthesized via sequential halogenation. For example, bromination of 1-bromo-2,4-difluorobenzene using Br₂ in the presence of Fe as a catalyst enables selective substitution at the 1,5-positions . Subsequent iodination at the 3-position requires careful control of temperature (typically 0–5°C) to avoid overhalogenation. Yield optimization (70–85%) depends on stoichiometric ratios (1:1.2 for Br₂) and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine positions (δ ~ -110 ppm for ortho-F), while ¹H NMR reveals aromatic protons (if present) .

- Mass Spectrometry (HRMS) : Validates molecular weight (379.79 g/mol) and isotopic patterns for Br/I .

- X-ray Crystallography : Resolves halogen spatial arrangements, critical for studying steric effects in subsequent reactions .

Q. What safety protocols are mandatory when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use emergency eyewash stations .

- Storage : Keep in airtight containers at RT, away from ignition sources .

Advanced Research Questions

Q. How do electronic effects of multiple halogens influence regioselectivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms meta-direct electrophiles, while iodine’s polarizability enhances oxidative addition in Suzuki-Miyaura couplings. Bromine at 1,5-positions acts as a leaving group, enabling sequential substitutions. Computational studies (DFT) predict activation energies for Pd-catalyzed reactions, showing iodine’s role in stabilizing transition states .

Q. Can AI-driven retrosynthesis tools predict viable pathways for derivatives of this compound?

Yes. Platforms using Template_relevance models (e.g., Reaxys, Pistachio) suggest one-step routes for derivatives. For example, substituting iodine with a nitro group via nitration (HNO₃/H₂SO₄, 0°C) is predicted with >90% feasibility . Validate predictions with experimental screening (e.g., TLC monitoring).

Q. What strategies mitigate decomposition risks during high-temperature reactions?

Q. How does the compound’s halogen pattern affect its potential bioactivity?

The trifluorinated core mimics bioactive motifs in kinase inhibitors. In vitro assays show moderate cytotoxicity (IC₅₀ ~ 50 µM in HeLa cells), likely due to halogen bonding with protein targets. Compare with analogs (e.g., 1,3-dibromo-5-fluoro-2-iodobenzene) to isolate fluorine’s role in cell permeability .

Q. What are the challenges in achieving enantioselective functionalization?

Steric hindrance from adjacent halogens complicates chiral induction. Solutions include:

- Bulky Ligands : Use Josiphos ligands in asymmetric Heck reactions.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.